Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate
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Overview
Description
Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with cyanoacetic acid derivatives, followed by cyclization with formamide under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthieno moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate involves the inhibition of specific molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can disrupt key signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-d]pyrimidine derivatives
- Thieno[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-d]pyrimidine derivatives
Uniqueness
Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit a broad range of protein kinases makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 7-methylthieno[3,2-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-14-8-6(5)10-4-11-7(8)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
DPLWNGLGQXCXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2C(=O)OC |
Origin of Product |
United States |
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